molecular formula C9H10FIO3 B14063998 1,4-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene

1,4-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene

Cat. No.: B14063998
M. Wt: 312.08 g/mol
InChI Key: LWSANKONWSHATK-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 and a molecular weight of 312.08 g/mol . This compound is characterized by the presence of methoxy, iodo, and fluoromethoxy functional groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications.

Preparation Methods

The synthesis of 1,4-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene typically involves multiple steps, starting with the iodination of a dimethoxybenzene derivative. The fluoromethoxy group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production .

Chemical Reactions Analysis

1,4-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of the iodo and fluoromethoxy groups allows it to participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

1,4-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene can be compared with other similar compounds, such as:

    1-Iodo-2,4-dimethoxybenzene: Similar structure but lacks the fluoromethoxy group.

    1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of methoxy groups.

    2,4-Dimethoxyiodobenzene: Similar but lacks the fluoromethoxy group.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and applications .

Properties

Molecular Formula

C9H10FIO3

Molecular Weight

312.08 g/mol

IUPAC Name

2-(fluoromethoxy)-3-iodo-1,4-dimethoxybenzene

InChI

InChI=1S/C9H10FIO3/c1-12-6-3-4-7(13-2)9(8(6)11)14-5-10/h3-4H,5H2,1-2H3

InChI Key

LWSANKONWSHATK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)I)OCF

Origin of Product

United States

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